
3-(Trifluoromethoxy)pyrrolidine
Übersicht
Beschreibung
3-(Trifluoromethoxy)pyrrolidine is a chemical compound with the molecular formula C5H8F3NO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The trifluoromethoxy group (CF3O) attached to the pyrrolidine ring is a unique moiety that has found applications in various fields .
Molecular Structure Analysis
The molecular weight of this compound is approximately 155.118 Da . The InChI code for this compound is 1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H , which provides a standardized way to represent the compound’s structure using text.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, pyrrolidine derivatives are known to participate in a variety of chemical reactions . These include reactions with primary amines and diols, C(sp3)-H alkylation and arylation with simple aryl or alkyl halides, and more .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Building Blocks
Research has demonstrated that derivatives of 3-(Trifluoromethoxy)pyrrolidine serve as valuable intermediates in synthetic chemistry, offering new pathways to create compounds with significant utility in life sciences and materials science. For instance, (trifluoromethoxy)pyridines, closely related to this compound, have been synthesized through efficient and straightforward large-scale processes. These compounds are considered highly important building blocks for research oriented towards life sciences, facilitated by their regioselective functionalization via organometallic methods (Manteau et al., 2010). Similarly, a scalable and simple protocol for the regioselective trifluoromethoxylation of pyridines and pyrimidines has been reported, highlighting the synthesis of trifluoromethoxylated products that are useful scaffolds for further chemical modifications. This advancement underscores the utility of the trifluoromethoxy group in enhancing the properties of heteroaromatic compounds (Feng et al., 2016).
Mechanistic Insights and Novel Reactions
Studies have also focused on developing new reactions involving this compound derivatives. For example, an isolable pyridinium trifluoromethoxide salt has been prepared and used effectively for SN2 reactions to form trifluoromethyl ethers, demonstrating the compound's role as an effective source for trifluoromethoxylation (Duran-Camacho et al., 2021). Furthermore, the synthesis of trifluoromethylated pyrrolidines via catalytic asymmetric 1,3-dipolar cycloaddition has been achieved with excellent stereoselectivity, marking the first instance of such a reaction. This highlights the potential of this compound derivatives in asymmetric synthesis and the creation of stereochemically complex structures (Li et al., 2011).
Material Science and Other Applications
In material science, the incorporation of the trifluoromethyl group into fullerene pyrrolidines has been explored. These novel [60]fullerene pyrrolidines show promising fluorescence and electrochemical properties, suggesting potential applications in photovoltaic conversion materials. This research indicates the role of this compound derivatives in the development of new materials with enhanced optical and electrochemical characteristics (Li et al., 2012).
Safety and Hazards
Zukünftige Richtungen
The trifluoromethoxy group is a novel moiety with promising applications in various fields, including the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines, including 3-(Trifluoromethoxy)pyrrolidine, will be discovered in the future . The development of new pyrrolidine compounds with different biological profiles is an active area of research .
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolidine derivatives have been widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases . The unique characteristics of the pyrrolidine ring enhance the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Mode of Action
The biological activities of trifluoromethylpyridines (tfmp) derivatives, which include 3-(trifluoromethoxy)pyrrolidine, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
For instance, some pyrrolidine derivatives have shown to cause apoptotic cell death in MCF-7 breast cancer cells .
Pharmacokinetics
The trifluoromethyl group is known to improve the pharmacokinetic properties of many drugs .
Result of Action
A study on a 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative showed that it could inhibit no production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ros accumulation and the population of apoptotic cells in an oxidative stress cell model .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability of many drugs .
Eigenschaften
IUPAC Name |
3-(trifluoromethoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXDVHWGZYGKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



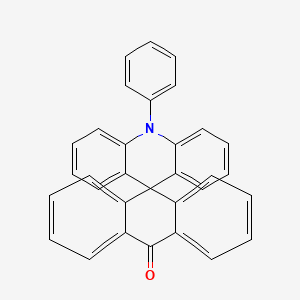
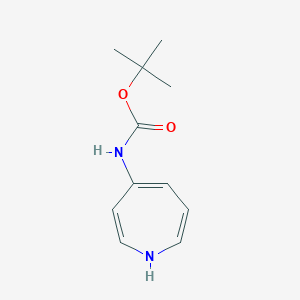
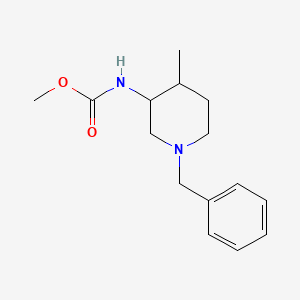
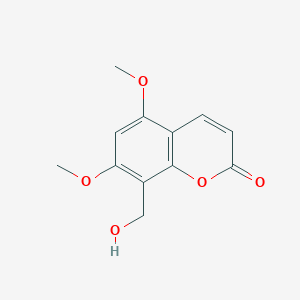
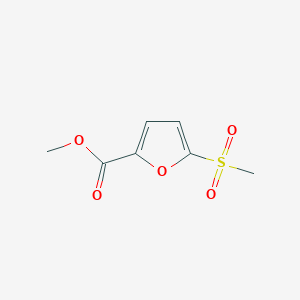
![Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B3090145.png)
![Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B3090155.png)
![[2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3090156.png)
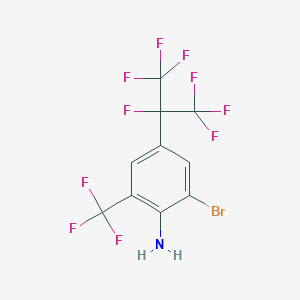
![Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B3090165.png)
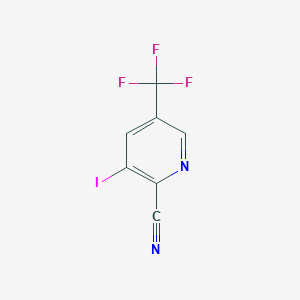
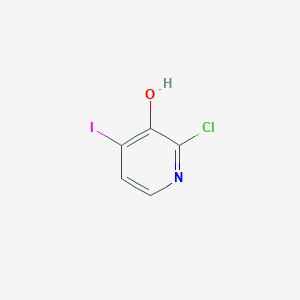
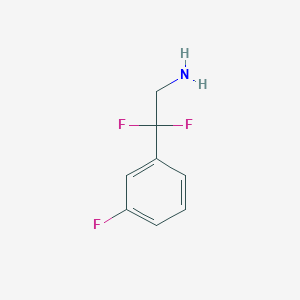
![[(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-n-2-propenyl]iridium(III)](/img/structure/B3090209.png)